N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
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Description
N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H11F4N3O2S and its molecular weight is 409.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally similar to N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have been synthesized through various chemical processes. For instance, compounds derived from 1,3,4-oxadiazole and thiadiazole frameworks have been developed, showcasing the versatility and interest in these heterocyclic moieties due to their potential biological activities (Zyabrev et al., 2022; Yamali et al., 2020). These syntheses often involve the stepwise construction of the core structure, followed by modifications to introduce various functional groups, including difluorophenyl moieties, which are pivotal for the biological activity of these compounds.
Pharmacological Evaluation
The pharmacological evaluation of these compounds has revealed a broad spectrum of activities. For example, some derivatives have demonstrated significant antibacterial and antitumor activities, making them candidates for further clinical studies (Aziz-Ur-Rehman et al., 2020; Shukla et al., 2012). These activities are often assessed through in vitro and in vivo models, highlighting the compounds' potential as novel therapeutic agents.
Mechanistic Insights and Molecular Docking
The exploration of the mechanism of action, including molecular docking studies, has provided insights into how these compounds interact with biological targets. This approach has helped in identifying active sites and understanding the structural basis of the biological activity, which is crucial for the design of more potent and selective agents (Siddiqui et al., 2014).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N3O2S/c19-10-1-3-13(21)15(7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-4-12(20)14(22)8-11/h1-8H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGAGDMZHFQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.